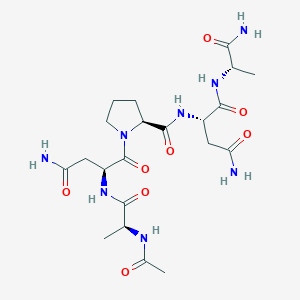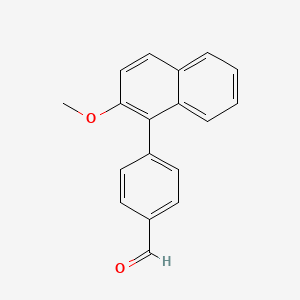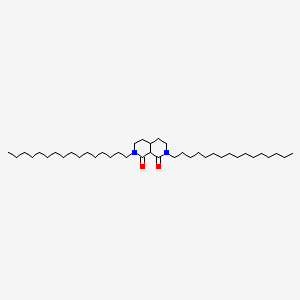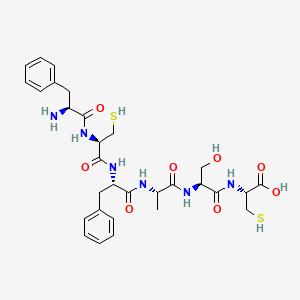![molecular formula C11H11N3O2S2 B14192352 N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 922504-50-5](/img/structure/B14192352.png)
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction of a nitro group would produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
Uniqueness
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide is unique due to its specific structural features, such as the presence of the sulfinyl group and the thiadiazole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
922504-50-5 |
|---|---|
Molekularformel |
C11H11N3O2S2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
N-(5-benzylsulfinyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O2S2/c1-8(15)12-10-13-11(17-14-10)18(16)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
InChI-Schlüssel |
RKNGQDHHYPMDBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NSC(=N1)S(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propoxy)pyrrolidine-2,5-dione](/img/structure/B14192287.png)



![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)

![N-[2-(Chloroacetyl)phenyl]-4-hydroxybenzamide](/img/structure/B14192326.png)


![Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-](/img/structure/B14192350.png)
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)

